4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester
Overview
Description
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C16H15F3N2O2 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Triorganostannyl Esters Research : Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, which share structural motifs with the compound , have been synthesized and studied for their physicochemical properties. These studies are focused on understanding how the coordination to metal centers affects both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands, leveraging X-ray crystallography and spectroscopic methods (Tzimopoulos et al., 2010).
Polymorphism and Crystallography
- Polymorphism Studies : Research into polymorphism of closely related compounds, such as 4-(N,N-dimethylamino)benzoic acid, provides insights into the crystal structures and intermolecular interactions within these compounds. Such studies are crucial for understanding the material properties that influence its applicability in various fields (Aakeröy et al., 2005).
Drug Synthesis
- Drug Synthesis Involvement : The compound has been involved in the synthesis pathways of drugs like Nilotinib, showcasing its relevance in pharmaceutical chemistry. This context illustrates the compound's utility as a precursor in the synthesis of biologically active molecules (Yu Yankun et al., 2011).
Organic Synthesis and Catalysis
- Catalysis and Organic Reactions : Compounds with similar functional groups have been utilized as catalysts in organic synthesis, indicating potential applications of the subject compound in facilitating chemical reactions. This includes its role in esterification and acylation reactions, highlighting its importance in synthetic organic chemistry (Spivey & Arseniyadis, 2004).
Material Science and Polymer Chemistry
- Hyperbranched Polybenzimidazoles : Research on novel hyperbranched polybenzimidazoles based on AB2 monomers, which could potentially include similar chemical backbones, shows applications in creating materials with excellent thermal properties and good solubility in aprotic solvents. This application is significant in the development of advanced materials for various industrial applications (Li et al., 2006).
Properties
IUPAC Name |
methyl 4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-21(2)14-13(8-12(9-20-14)16(17,18)19)10-4-6-11(7-5-10)15(22)23-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNRDFKSGOEUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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